chemical structure and properties of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
chemical structure and properties of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
The 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide Scaffold: Synthetic Architecture and Medicinal Utility[1]
Executive Summary
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide (THQ-2-carboxamide) represents a privileged bicyclic scaffold in medicinal chemistry, serving as a bioisostere to tetrahydroquinoline and tetrahydroisoquinoline frameworks. Distinguished by its fused benzene-piperazine architecture, this moiety offers unique physicochemical properties driven by its two distinct nitrogen centers (N1 and N4) and a chiral center at C2.
This guide analyzes the THQ-2-carboxamide core as a versatile template for drug design, specifically in the development of NMDA receptor antagonists, CETP inhibitors, and antimicrobial agents. It details the structural electronics, robust synthetic pathways, and critical characterization protocols required for high-integrity research.
Chemical Architecture & Stereoelectronics
The THQ-2-carboxamide scaffold is defined by a 1,2,3,4-tetrahydroquinoxaline ring system substituted at the C2 position with a carboxamide group.
Structural Dynamics
Unlike the planar, oxidized quinoxaline parent, the tetrahydro- derivative adopts a kinked, half-chair or sofa conformation. This non-planar geometry is critical for binding affinity, particularly in the narrow hydrophobic pockets of enzymes like Cholesteryl Ester Transfer Protein (CETP).
-
Chirality (C2): The C2 carbon is a stereogenic center. Biological activity is often enantioselective; for instance, the (S)-enantiomers of related peptidomimetics frequently exhibit superior binding profiles due to their spatial mimicry of L-amino acids (e.g., proline or tryptophan).
-
Nitrogen Basicity:
-
N1 & N4: Both nitrogens are attached to the benzene ring, rendering them anilinic. However, they are part of a saturated piperazine ring. Their lone pairs are partially delocalized into the aromatic system, making them less basic than aliphatic amines but more nucleophilic than typical anilines.
-
Electronic Influence of C2-Carboxamide: The electron-withdrawing carboxamide group at C2 inductively reduces the electron density of the adjacent N1, making N4 the more basic and reactive site for electrophilic substitution if N1 is unprotected.
-
Physicochemical Profile (Druggability)
| Property | Value / Range | Implication for Drug Design |
| Molecular Weight | ~177.2 g/mol (Core) | Ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| LogP | 1.1 – 1.8 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 3 (N1-H, N4-H, Amide-NH) | High capacity for active site interaction. |
| H-Bond Acceptors | 2 (Amide O, Ring Ns) | Facilitates water solubility and receptor docking. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | Weakly basic; likely uncharged at physiological pH (7.4), aiding CNS penetration. |
Synthetic Methodologies
The synthesis of THQ-2-carboxamide typically proceeds via the reduction of quinoxaline precursors. Direct de novo synthesis from diamines is possible but less convergent for complex derivatives.
Pathway A: Selective Reduction (Recommended)
The most robust route involves the hydrogenation of quinoxaline-2-carboxamide (or its ester precursor). This method preserves the amide functionality while saturating the pyrazine ring.
-
Catalyst: PtO₂ (Adams' catalyst) or Pd/C.
-
Solvent: Acetic acid or Methanol.
-
Conditions: 40–60 psi H₂, RT to 50°C.
-
Selectivity: High.[2] Reduces the heterocyclic ring without affecting the benzene ring or the amide (under mild conditions).
Pathway B: Biomimetic Condensation
Condensation of o-phenylenediamine with 3-bromo-2-oxopropanamide (or related glycidic acid derivatives). This route builds the ring and the functionality simultaneously but often requires harsh conditions that may lead to oxidation.
Visualization: Synthetic Workflow
Caption: Comparative synthetic pathways for THQ-2-carboxamide. The reductive route (solid lines) offers higher yields and stereochemical control compared to cyclization (dashed).
Medicinal Chemistry & SAR
The THQ-2-carboxamide is a versatile template. Modifications at specific vectors allow for the tuning of biological activity.
Structure-Activity Relationship (SAR) Map
-
N1 Position: Tolerance for bulky hydrophobic groups (Benzyl, Phenethyl). Essential for modulating lipophilicity and preventing metabolic N-oxidation.
-
N4 Position: The "Basic" center. Acylation or Sulfonylation here drastically alters the electronic profile, often converting the molecule from a weak base to a neutral H-bond donor. This is a key vector for colchicine-binding site inhibitors.
-
C2 Carboxamide: The primary pharmacophore.
-
Benzene Ring (C5-C8): Substitution here (e.g., 6,7-dichloro or 6-nitro) is critical for antagonism at the Glycine/NMDA site.
Biological Applications
-
NMDA Receptor Antagonism: 1,2,3,4-tetrahydroquinoxaline-2,3-diones are classic antagonists. The 2-carboxamide derivatives often act as prodrugs or bind to the glycine co-agonist site, preventing excitotoxicity in neurodegenerative models.
-
Antimicrobial Agents: The scaffold serves as a reduced bioisostere of the quinoxaline-1,4-di-N-oxide (a potent antimycobacterial). The tetrahydro form reduces mutagenicity associated with the N-oxide while retaining core binding.
-
Tubulin Polymerization Inhibitors: N-sulfonylated THQ derivatives bind to the colchicine site of tubulin, arresting cell cycle at G2/M phase (Antitumor).
Experimental Protocols
Protocol A: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
Rationale: This protocol utilizes the reduction of the ester followed by ammonolysis to avoid the difficult isolation of the zwitterionic amino acid intermediate.
Reagents: Ethyl quinoxaline-2-carboxylate, 10% Pd/C, Methanol, Ammonia (7N in MeOH).
-
Hydrogenation:
-
Charge a high-pressure reaction vessel with ethyl quinoxaline-2-carboxylate (10.0 mmol) dissolved in anhydrous MeOH (50 mL).
-
Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; add under inert gas (Ar/N2).
-
Seal vessel and purge with H₂ gas (3x). Pressurize to 50 psi.
-
Stir vigorously at Room Temperature (RT) for 12 hours.
-
TLC Check: Mobile phase Hexane:EtOAc (1:1). Product (tetrahydro) will be more polar (lower Rf) and stain blue/purple with Ninhydrin (secondary amine).
-
Filter through a Celite pad to remove catalyst. Concentrate filtrate to yield ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.
-
-
Ammonolysis:
-
Dissolve the crude ester in 7N NH₃ in MeOH (20 mL).
-
Seal in a pressure tube and stir at 50°C for 24 hours.
-
Concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5) to afford the title compound as a pale yellow solid.
-
Protocol B: Chiral Resolution (Validation of Stereochemistry)
Rationale: Biological assays often require enantiopure compounds. This HPLC method separates the (S) and (R) enantiomers.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Note: The (S)-enantiomer typically elutes later due to interaction with the polysaccharide stationary phase, but this must be confirmed with a standard.
References
-
Synthesis & Reduction: Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem. Available at: [Link]
-
Medicinal Chemistry (SAR): Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. Available at: [Link]
-
Antitumor Applications: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[5] RSC Advances, 2023. Available at: [Link]
-
Antimicrobial Scaffold Analysis: In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI, 2014. Available at: [Link]
-
Physicochemical Data: 1,2,3,4-Tetrahydroquinoxaline Compound Summary. PubChem.[6] Available at: [Link]
Sources
- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]
- 6. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
